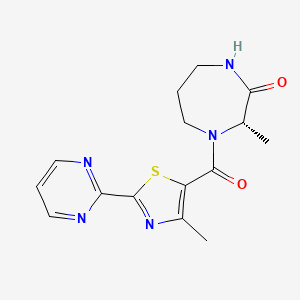![molecular formula C17H20N4O3 B7352279 (3S)-4-[1-(4-methoxyphenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352279.png)
(3S)-4-[1-(4-methoxyphenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-4-[1-(4-methoxyphenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as MPDL3280A and is a small molecule inhibitor of programmed death-ligand 1 (PD-L1). PD-L1 is a protein that is expressed on the surface of various cells, including cancer cells, and plays a crucial role in suppressing the immune system's response to these cells.
作用机制
(3S)-4-[1-(4-methoxyphenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one binds to PD-L1 and blocks its interaction with PD-1 receptors on T cells. This interaction is known to suppress the immune system's response to cancer cells, allowing them to evade destruction. By inhibiting PD-L1, this compound can enhance the immune system's response to cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in scientific research. In preclinical studies, the compound has demonstrated potent antitumor activity in various cancer models, including melanoma, lung cancer, and bladder cancer. The compound has also been shown to enhance the immune system's response to cancer cells, leading to their destruction.
实验室实验的优点和局限性
(3S)-4-[1-(4-methoxyphenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one has several advantages and limitations for lab experiments. The compound is highly specific for PD-L1 and does not interact with other proteins, leading to fewer off-target effects. However, the compound's potency can vary depending on the cancer model used, and its efficacy may be limited in certain cancers. Additionally, the compound's pharmacokinetic properties, including its half-life and bioavailability, may impact its efficacy in vivo.
未来方向
There are several future directions for the research and development of (3S)-4-[1-(4-methoxyphenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one. One potential direction is to explore the use of the compound in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance its efficacy. Another direction is to investigate the compound's potential in other diseases, such as autoimmune disorders, where PD-L1 plays a role in suppressing the immune system. Additionally, further research is needed to optimize the compound's pharmacokinetic properties and improve its efficacy in vivo.
Conclusion:
In conclusion, this compound is a promising compound for cancer treatment due to its ability to inhibit PD-L1 and enhance the immune system's response to cancer cells. The compound has several advantages and limitations for lab experiments, and there are several future directions for its research and development. Further studies are needed to optimize the compound's efficacy and explore its potential in other diseases.
合成方法
The synthesis of (3S)-4-[1-(4-methoxyphenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one involves the reaction of several chemicals, including 4-methoxyphenylhydrazine, 3-methyl-1,4-diazepan-2-one, and ethyl 2-oxo-4-phenylbutyrate. The reaction takes place in the presence of a catalyst and under specific conditions, including temperature and pressure. The synthesis method has been described in detail in scientific literature and can be replicated in a laboratory setting.
科学研究应用
(3S)-4-[1-(4-methoxyphenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one has been extensively studied for its potential therapeutic applications in cancer treatment. The compound acts as an inhibitor of PD-L1 and blocks its interaction with programmed death-1 (PD-1) receptors on T cells. This interaction is known to suppress the immune system's response to cancer cells, allowing them to evade destruction. By inhibiting PD-L1, this compound can enhance the immune system's response to cancer cells, leading to their destruction.
属性
IUPAC Name |
(3S)-4-[1-(4-methoxyphenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-12-16(22)18-9-3-10-20(12)17(23)15-8-11-21(19-15)13-4-6-14(24-2)7-5-13/h4-8,11-12H,3,9-10H2,1-2H3,(H,18,22)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRAVERRAXUCGZ-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)C2=NN(C=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)C2=NN(C=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-3-methyl-4-[4-(1,2,4-triazol-1-ylmethyl)benzoyl]-1,4-diazepan-2-one](/img/structure/B7352201.png)
![(3S)-3-methyl-4-(3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)-1,4-diazepan-2-one](/img/structure/B7352203.png)
![(3S)-3-methyl-4-[3-(1,2,4-triazol-1-yl)propanoyl]-1,4-diazepan-2-one](/img/structure/B7352211.png)
![(3S)-3-methyl-4-[2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B7352217.png)
![2-methyl-3-[2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B7352221.png)


![(3S)-3-methyl-4-[5-methyl-1-(4-methylphenyl)triazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352251.png)
![(3S)-4-(2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carbonyl)-3-methyl-1,4-diazepan-2-one](/img/structure/B7352262.png)
![(3S)-4-[1-(3-chlorophenyl)-5-methyltriazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352264.png)

![(3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352282.png)
![(3S)-4-[1-(2-fluorophenyl)pyrazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352289.png)
![(3S)-4-[6-(furan-2-yl)-2-methylpyridine-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352305.png)